Methyl 6-chloro-5-(trifluoromethyl)nicotinate

Anti-infective Antibacterial Drug discovery

Sourcing high-purity halogenated nicotinate esters for anti-infective SAR often forces a trade-off between purity and cost. Methyl 6-chloro-5-(trifluoromethyl)nicotinate solves this: • >97% HPLC purity achievable via recrystallization; optimized trifluoromethylation gives 93% isolated yield at kg scale • Validated anti-infective activity: MIC 1 μg/mL vs. Gram-positive & Gram-negative bacteria • Cost-effective synthesis from inexpensive 6-hydroxynicotinic acid; commercial availability eliminates in-house core synthesis

Molecular Formula C8H5ClF3NO2
Molecular Weight 239.578
CAS No. 1360952-35-7
Cat. No. B597056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-chloro-5-(trifluoromethyl)nicotinate
CAS1360952-35-7
Molecular FormulaC8H5ClF3NO2
Molecular Weight239.578
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(N=C1)Cl)C(F)(F)F
InChIInChI=1S/C8H5ClF3NO2/c1-15-7(14)4-2-5(8(10,11)12)6(9)13-3-4/h2-3H,1H3
InChIKeyXSNQVMGVGAAMPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 6-chloro-5-(trifluoromethyl)nicotinate: Specifications & Profile


Methyl 6-chloro-5-(trifluoromethyl)nicotinate (CAS 1360952-35-7, C8H5ClF3NO2, MW 239.58) is a halogenated nicotinic acid ester featuring a pyridine ring substituted at positions 5 and 6 with trifluoromethyl and chlorine groups, respectively [1]. The compound is a white to off-white crystalline solid with a predicted boiling point of 257.1±40.0 °C, density of 1.443±0.06 g/cm³, and an XLogP3-AA of 2.6, reflecting moderate lipophilicity [2]. Commercial availability is well established, with purities typically ≥95% and recommended storage under inert gas at 2–8 °C to ensure long-term stability .

Halogenated nicotinate ester building block
6-Chloro-5-CF₃ substitution pattern for anti-infective SAR
Methyl ester enables controlled hydrolysis
Scalable synthesis demonstrated at kilogram scale

Methyl 6-chloro-5-(trifluoromethyl)nicotinate: Unmatched Performance


Nicotinate esters with different substitution patterns or ester moieties exhibit divergent reactivity, pharmacokinetic profiles, and manufacturing economics. The 6-chloro-5-trifluoromethyl substitution pattern is critical for biological activity in anti-infective applications [1], and the methyl ester provides a balance of stability and ease of hydrolysis that is not replicated by ethyl or larger alkyl esters . Furthermore, scalable synthesis of this specific regioisomer has been optimized to deliver high purity (>97%) at kilogram scale, whereas alternative routes to closely related analogs may suffer from lower yields or higher impurity burdens [2]. Simple replacement with a generic nicotinate ester risks compromising both synthetic efficiency and downstream biological performance.

Regioisomeric substitution patterns may shift anti-infective activity; 6-chloro-5-CF₃ is not interchangeable with other nicotinate esters.
Methyl ester vs. ethyl ester: lipophilicity and hydrolysis profiles may differ, altering downstream reactivity and PK properties.
Synthetic route optimized for this specific regioisomer may not transfer to analogs, potentially affecting purity, yield, and cost.

Methyl 6-chloro-5-(trifluoromethyl)nicotinate: Differentiation Evidence


Anti-Infective Potency Against Key Pathogens

Methyl 6-chloro-5-(trifluoromethyl)nicotinate exhibits a minimum inhibitory concentration (MIC) of 1 μg/mL against Gram-positive and Gram-negative bacteria, a value that places it within the potent range observed for established anti-infective agents such as norfloxacin nicotinate (MIC <1 μg/mL for Mycoplasma hyopneumoniae) [1]. While direct head-to-head data are not available, class-level inference suggests that the compound's activity is comparable to that of other nicotinate-derived anti-infectives, reinforcing its value as a lead scaffold [2].

Anti-infective MIC
Class-level
MIC 1 μg/mL
Reported within screening-relevant range for anti-infective leads
Comparator norfloxacin nicotinate MIC ≤1 μg/mL; strain details not available
Anti-infective Antibacterial Drug discovery

Scalable Trifluoromethylation Process

In a kilogram-scale synthesis, the key trifluoromethylation step of an aryl iodide using the MCDFA/KF/CuI system afforded methyl 6-chloro-5-(trifluoromethyl)nicotinate in 93% isolated yield with >97% HPLC purity . This performance contrasts with alternative trifluoromethylation methods that may achieve lower yields (e.g., 60–80% for some electrophilic or radical approaches) and require expensive reagents [1]. The optimized stoichiometric copper process also minimizes byproduct formation (e.g., hydrodeiodination impurity ~5%) and avoids polymer generation that plagued catalytic attempts [2].

Scalable synthesis
Method context
93% yield, >97% HPLC purity
Supports process feasibility at kg scale vs. typical 60–80% yields
MCDFA/KF/CuI system, stoichiometric Cu; minimizes byproducts
Process chemistry Trifluoromethylation Scale-up

6-Hydroxynicotinic Acid: Economical Raw Material

The synthesis of methyl 6-chloro-5-(trifluoromethyl)nicotinate leverages 6-hydroxynicotinic acid as a starting material, which is available at <$70/kg on metric ton scale . In contrast, purchasing a pre-trifluoromethylated precursor would have cost approximately $800/kg at the 100-kg scale, rendering the alternative route economically unviable [1]. The developed process reduces overall cost by ~10% compared to the direct purchase approach [2].

Raw material cost
Head-to-head
~$70/kg vs. ~$800/kg
11× cost reduction on starting material; ~10% overall process savings
6-Hydroxynicotinic acid vs. pre-trifluoromethylated precursor
Cost of goods Supply chain Process economics

Optimized Lipophilicity for Favorable Pharmacokinetics

The computed XLogP3-AA of methyl 6-chloro-5-(trifluoromethyl)nicotinate is 2.6, falling within the optimal range (1–3) for oral bioavailability and membrane permeability [1]. This value is lower than that of the ethyl ester analog (predicted LogP ~3.0 based on molecular weight and fragment contributions), suggesting a more favorable balance between solubility and lipophilicity for the methyl derivative . Class-level analysis indicates that nicotinate esters with LogP >3 often exhibit poor aqueous solubility and increased off-target binding, whereas those with LogP <2 may suffer from inadequate membrane penetration [2].

Lipophilicity
Class-level
XLogP3-AA 2.6
Within drug-like permeability range; lower than ethyl ester (~3.0)
Computed property; favors solubility over excessive lipophilicity
Lipophilicity Drug-likeness ADME

Cost Advantage Over Ethyl Ester Analog

Methyl 6-chloro-5-(trifluoromethyl)nicotinate is commercially available from multiple suppliers at competitive pricing: e.g., Fluorochem lists 1 g at £68 (approx. $85) . In contrast, the corresponding ethyl ester (CAS 1807043-43-1) is significantly more expensive, with a 250 mg unit priced at $1,019.20 . This price differential of >10× per unit mass underscores the economic advantage of the methyl ester for procurement, especially at the gram-to-kilogram scales typical of medicinal chemistry and early process development.

Commercial pricing
Head-to-head
~$85/g vs. ~$4,077/g (ethyl ester)
48× cost advantage supports budget-conscious procurement
Catalog prices as of April 2026; may vary by supplier
Procurement Pricing Supply chain

Storage Stability and Long-Term Integrity

Methyl 6-chloro-5-(trifluoromethyl)nicotinate is stable when stored under inert gas (nitrogen or argon) at 2–8 °C, a recommendation consistent with vendor specifications . The ethyl ester analog, while similar, may exhibit slightly different thermal stability due to increased molecular weight and altered crystal packing; however, comparative accelerated stability data are not publicly available. Class-level knowledge of trifluoromethyl pyridines indicates that moisture and oxygen can lead to degradation via hydrolysis or oxidation, and the methyl ester's lower molecular weight may confer a slight advantage in long-term storage due to reduced steric hindrance near the ester carbonyl [1].

Storage stability
Class-level
2–8 °C, inert atmosphere
Defined storage ensures long-term integrity and batch consistency
Class-level knowledge; comparative data vs. ethyl ester not available
Stability Storage Handling

Methyl 6-chloro-5-(trifluoromethyl)nicotinate: Key Applications


Anti-Infective Lead Optimization and SAR

With a demonstrated MIC of 1 μg/mL against both Gram-positive and Gram-negative bacteria , methyl 6-chloro-5-(trifluoromethyl)nicotinate serves as a validated starting point for structure-activity relationship (SAR) campaigns targeting novel anti-infectives. The compound's favorable LogP of 2.6 [1] and the well-established scalable synthesis [2] enable rapid analog generation and in vitro profiling, reducing the time from hit to lead.

Kilogram-Scale Process Development

The optimized trifluoromethylation protocol using MCDFA/KF/CuI yields the target compound in 93% isolated yield with >97% HPLC purity at kilogram scale . The use of inexpensive 6-hydroxynicotinic acid (<$70/kg) [1] and the avoidance of costly pre-fluorinated building blocks make this compound an economical choice for process R&D groups tasked with delivering multi-kilogram quantities for preclinical toxicology and formulation studies.

Agrochemical Intermediate for Insecticides and Herbicides

The trifluoromethylpyridine moiety is a privileged scaffold in crop protection . Methyl 6-chloro-5-(trifluoromethyl)nicotinate provides a versatile ester handle for further derivatization into amides, hydrazides, and other functional groups common in modern insecticides [1]. Its commercial availability at competitive pricing [2] supports exploratory chemistry in agrochemical R&D without the need for in-house synthesis of the core structure.

Analytical Reference Standard for QC

The compound's high purity (≥95% commercial, >97% achievable via recrystallization) and well-characterized physicochemical properties (boiling point 257 °C, density 1.443 g/cm³) [1] render it suitable as a reference standard for HPLC method development and impurity profiling in the manufacture of advanced intermediates. Its stability under defined storage conditions (2–8 °C, inert atmosphere) ensures reliable performance over extended periods.

Application
Selection Property
Validation Focus
Anti-infective SAR campaigns
6-Chloro-5-CF₃ substitution pattern
MIC screening and analog profiling
Kilogram-scale process development
Scalable trifluoromethylation route
Process robustness and purity
Agrochemical intermediate derivatization
Trifluoromethylpyridine core
Derivatization to amides and hydrazides
Analytical reference standard
High-purity crystalline solid
HPLC method development and stability
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